![molecular formula C13H9N3O4S B2553520 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 937012-11-8](/img/structure/B2553520.png)

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

描述

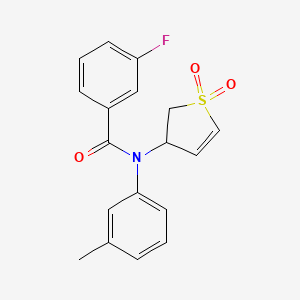

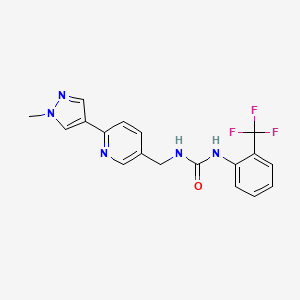

The compound “5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a nitro group (-NO2) and a phenylsulfonyl group (-PhSO2-) attached to the pyrrolopyridine core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution, condensation, or cyclization reactions . The nitro group and the phenylsulfonyl group can be introduced through electrophilic substitution or other types of functional group interconversion reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a bicyclic structure containing two nitrogen atoms . The nitro group is likely to contribute to the electron-deficient nature of the molecule, while the phenylsulfonyl group could add steric bulk and influence the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The phenylsulfonyl group could also participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group could increase the compound’s polarity and influence its solubility in different solvents .科学研究应用

Antimicrobial Activity

Pyridine compounds, including derivatives like 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, have demonstrated antimicrobial effects. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. These compounds may inhibit microbial growth by disrupting essential cellular processes or interacting with specific targets .

Antiviral Properties

Given the urgency of combating viral infections, pyridine-based molecules have been investigated for their antiviral activity. The unique geometry of the pyridine nucleus, often combined with heterocycles or organic groups, contributes to selectivity against specific viral proteins. Researchers have explored the binding modes of these compounds through molecular docking studies, aiming to identify effective antiviral agents .

Water Solubility Enhancement

Pyridine’s poor basicity contributes to its limited water solubility. However, incorporating pyridine moieties into drug molecules can improve their solubility, enhancing bioavailability and pharmacokinetics. Researchers explore strategies to optimize water solubility while retaining desired pharmacological properties.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSHPXXCDBYQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)